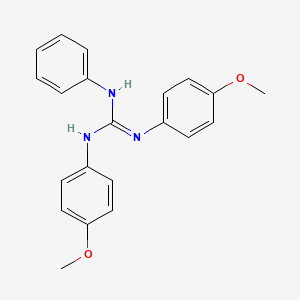
Guanidine, N,N'-bis(4-methoxyphenyl)-N''-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N,N’-bis(4-methoxyphenyl)-N’'-phenyl- is a compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes. This particular compound features two 4-methoxyphenyl groups and one phenyl group attached to the guanidine core, making it a trisubstituted guanidine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methoxyphenyl)-N’'-phenyl-guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides efficient access to diverse guanidines under mild conditions, with yields up to 81%.
Another method involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines . This method offers a more convenient route to N,N’-disubstituted guanidines.
Industrial Production Methods
Industrial production methods for guanidines typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of reagents and conditions may vary depending on the desired yield, purity, and cost-effectiveness of the process.
化学反応の分析
Types of Reactions
N,N’-bis(4-methoxyphenyl)-N’'-phenyl-guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.
科学的研究の応用
N,N’-bis(4-methoxyphenyl)-N’'-phenyl-guanidine has several scientific research applications, including:
Chemistry: Used as a scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: Plays a role in various biochemical processes due to its guanidine functionality.
Industry: Used in the development of hole-transporting materials for perovskite solar cells.
作用機序
The mechanism of action of N,N’-bis(4-methoxyphenyl)-N’'-phenyl-guanidine involves its interaction with molecular targets and pathways. The guanidine head group is responsible for protein enzyme ion pairing, nitric oxide synthesis, and insulin sensitivity . The compound’s effects are mediated through its interaction with specific molecular targets, leading to various biochemical and physiological responses.
類似化合物との比較
Similar Compounds
N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: Used as a hole-transporting material in perovskite solar cells.
N,N’-disubstituted guanidines: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Uniqueness
N,N’-bis(4-methoxyphenyl)-N’'-phenyl-guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of 4-methoxyphenyl and phenyl groups makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
195532-19-5 |
|---|---|
分子式 |
C21H21N3O2 |
分子量 |
347.4 g/mol |
IUPAC名 |
1,2-bis(4-methoxyphenyl)-3-phenylguanidine |
InChI |
InChI=1S/C21H21N3O2/c1-25-19-12-8-17(9-13-19)23-21(22-16-6-4-3-5-7-16)24-18-10-14-20(26-2)15-11-18/h3-15H,1-2H3,(H2,22,23,24) |
InChIキー |
NQXCFTUPABDXEO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)
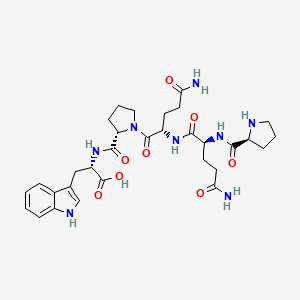
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)


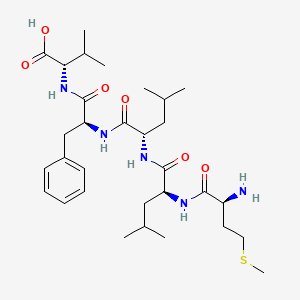
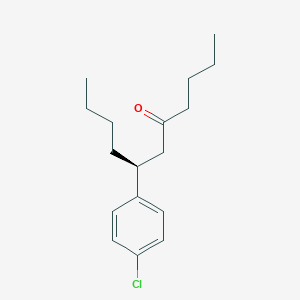
![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)
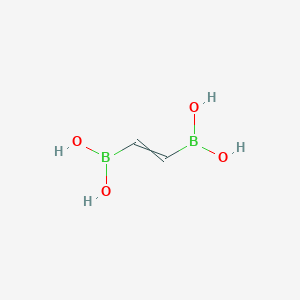
![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
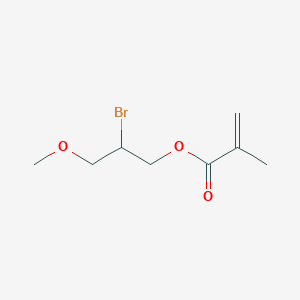

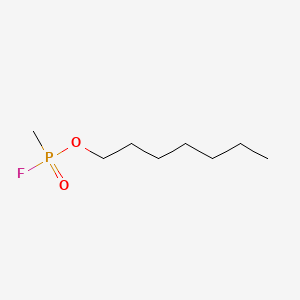
![3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12567520.png)
